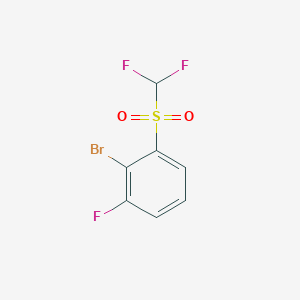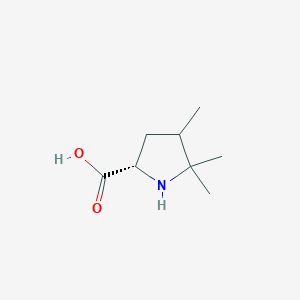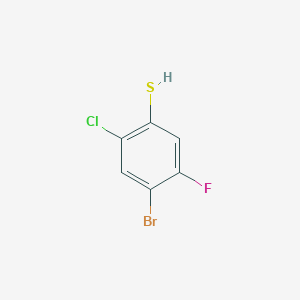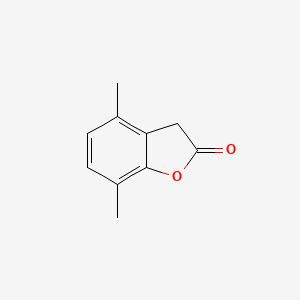
4,7-Dimethylbenzofuran-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dimethylbenzofuran-2(3H)-one is an organic compound belonging to the benzofuran family It is characterized by a fused benzene and furan ring structure with two methyl groups at the 4 and 7 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethylbenzofuran-2(3H)-one typically involves the cyclization of appropriate precursors. One common method is the O-alkylation of salicylaldehyde derivatives followed by cyclization and decarboxylation. The reaction conditions often include the use of strong bases such as sodium hydroxide or potassium hydroxide, and solvents like ethanol or methanol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic dehydrogenation of 2-ethylphenol derivatives. This process can be optimized for higher yields and purity by controlling temperature, pressure, and the presence of catalysts such as palladium or platinum.
化学反応の分析
Types of Reactions: 4,7-Dimethylbenzofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups at the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium on carbon.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Alkylated or acylated benzofuran derivatives.
科学的研究の応用
4,7-Dimethylbenzofuran-2(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
作用機序
The mechanism of action of 4,7-Dimethylbenzofuran-2(3H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The pathways involved can include inhibition of microbial growth or modulation of inflammatory responses.
類似化合物との比較
Benzofuran: The parent compound without methyl substitutions.
Dibenzofuran: An analog with an additional fused benzene ring.
Indole: An analog with a nitrogen atom instead of oxygen.
Benzothiophene: An analog with a sulfur atom instead of oxygen.
Uniqueness: 4,7-Dimethylbenzofuran-2(3H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of methyl groups at the 4 and 7 positions can affect its electronic properties and steric interactions, making it distinct from other benzofuran derivatives.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and application development.
特性
分子式 |
C10H10O2 |
|---|---|
分子量 |
162.18 g/mol |
IUPAC名 |
4,7-dimethyl-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C10H10O2/c1-6-3-4-7(2)10-8(6)5-9(11)12-10/h3-4H,5H2,1-2H3 |
InChIキー |
JVKJCFSMLUBGQT-UHFFFAOYSA-N |
正規SMILES |
CC1=C2CC(=O)OC2=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


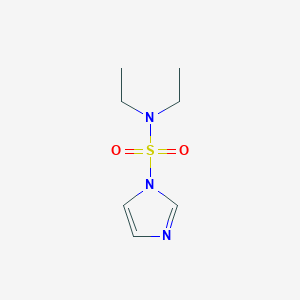

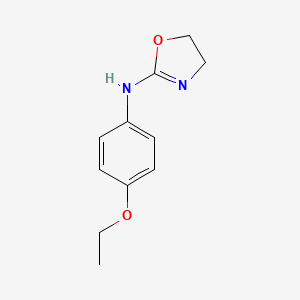
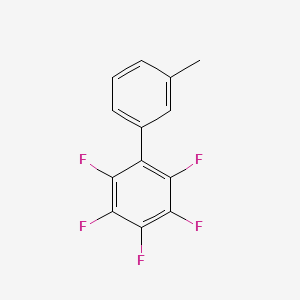

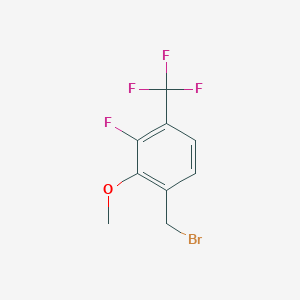
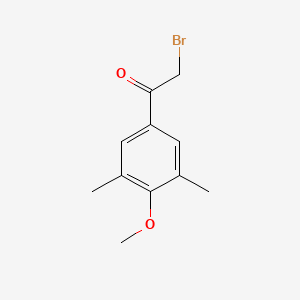
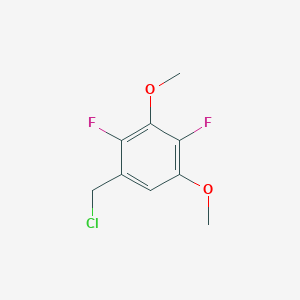

![2-Bromobenzo[d]oxazole-5-thiol](/img/structure/B12865732.png)
